N-(2-Sulfanylethyl)-2-[(2-sulfanylethyl)sulfanyl]acetamide
Description
N-(2-Sulfanylethyl)-2-[(2-sulfanylethyl)sulfanyl]acetamide is a sulfur-rich acetamide derivative characterized by two sulfanylethyl (-SCH2CH2-) groups attached to the acetamide backbone. This compound features a central acetamide core with a thioether linkage at the α-carbon and a secondary sulfanylethylamine substituent.
Properties
CAS No. |
190251-49-1 |
|---|---|
Molecular Formula |
C6H13NOS3 |
Molecular Weight |
211.4 g/mol |
IUPAC Name |
N-(2-sulfanylethyl)-2-(2-sulfanylethylsulfanyl)acetamide |
InChI |
InChI=1S/C6H13NOS3/c8-6(7-1-2-9)5-11-4-3-10/h9-10H,1-5H2,(H,7,8) |
InChI Key |
DADAEWRIUNMZON-UHFFFAOYSA-N |
Canonical SMILES |
C(CS)NC(=O)CSCCS |
Origin of Product |
United States |
Preparation Methods
Synthesis of N-(2-Sulfanylethyl)acetamide (N-Acetylcysteamine)
This intermediate is commonly prepared by:
- Reaction of thiocyanic acid with acetaldehyde , followed by reduction and acetylation steps to yield N-acetylcysteamine.
- Alternatively, acetylation of cysteamine (2-aminoethanethiol) with acetic anhydride or acetyl chloride under controlled conditions.
- The reaction is typically carried out in an inert atmosphere to prevent oxidation of thiol groups.
- Purification is done by distillation or recrystallization.
| Parameter | Typical Conditions/Values |
|---|---|
| Reactants | Cysteamine + Acetic anhydride |
| Solvent | Anhydrous solvents (e.g., dichloromethane) |
| Temperature | 0–25 °C |
| Atmosphere | Nitrogen or argon (inert) |
| Yield | High (typically >80%) |
| Purification | Distillation or recrystallization |
Formation of this compound
- This step involves alkylation of N-(2-sulfanylethyl)acetamide with a suitable sulfanyl-ethyl halide or disulfide precursor .
- A common approach is the reaction of N-acetylcysteamine with 2-chloroethyl sulfide or related electrophiles under basic conditions.
- The reaction proceeds via nucleophilic substitution where the thiol group attacks the electrophilic carbon, forming a sulfanyl-ethyl linkage.
- Reaction conditions are carefully controlled to avoid over-oxidation or polymerization of thiol groups.
| Parameter | Typical Conditions/Values |
|---|---|
| Reactants | N-acetylcysteamine + 2-chloroethyl sulfide |
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) |
| Base | Triethylamine or sodium hydride |
| Temperature | Room temperature to 50 °C |
| Atmosphere | Inert (nitrogen or argon) |
| Reaction Time | Several hours (4–12 h) |
| Yield | Moderate to high (60–85%) |
| Purification | Chromatography or recrystallization |
Analytical and Characterization Techniques
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and purity by identifying characteristic proton and carbon signals.
- Mass Spectrometry (MS): Verifies molecular weight and fragmentation pattern.
- Infrared (IR) Spectroscopy: Detects functional groups, especially amide and thiol stretches.
- Thin-Layer Chromatography (TLC): Monitors reaction progress and purity.
- Melting Point and Boiling Point Determination: Physical property confirmation.
Research Findings and Optimization Notes
- The yield and purity of the final compound depend heavily on the control of reaction atmosphere to prevent thiol oxidation.
- Electron-donating or withdrawing substituents on the acetamide or sulfanyl groups can influence reaction rates and yields.
- Use of inert atmosphere and anhydrous solvents is critical to maintain thiol integrity.
- Reaction temperature and time must be optimized to balance conversion and side reactions.
- Purification methods such as chromatography are essential to separate unreacted starting materials and side products.
Summary Table of Preparation Methods
| Step | Reaction Type | Key Reagents/Conditions | Outcome | Notes |
|---|---|---|---|---|
| 1 | Acetylation of cysteamine | Cysteamine + Acetic anhydride, inert atm, 0–25 °C | N-(2-Sulfanylethyl)acetamide (N-acetylcysteamine) | High yield, thiol preserved |
| 2 | Nucleophilic substitution | N-acetylcysteamine + 2-chloroethyl sulfide, base, inert atm, RT-50 °C | This compound | Moderate to high yield, requires careful control |
Chemical Reactions Analysis
Types of Reactions
N-(2-Mercaptoethyl)-2-((2-mercaptoethyl)thio)acetamide undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiol derivatives.
Substitution: The thiol groups can participate in nucleophilic substitution reactions with alkyl halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Reducing agents such as dithiothreitol or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Disulfides
Reduction: Thiol derivatives
Substitution: Alkylated or acylated products
Scientific Research Applications
N-(2-Mercaptoethyl)-2-((2-mercaptoethyl)thio)acetamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Employed in the study of protein structure and function due to its ability to form disulfide bonds with cysteine residues.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the synthesis of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-Mercaptoethyl)-2-((2-mercaptoethyl)thio)acetamide involves its ability to form strong bonds with metal ions and proteins. The thiol groups can interact with metal centers, stabilizing the metal complexes and influencing their reactivity. In biological systems, the compound can form disulfide bonds with cysteine residues in proteins, affecting their structure and function.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s structure aligns with acetamide derivatives bearing sulfanyl or heterocyclic substituents. Key comparisons include:
Key Observations :
- Sulfur Content : The target compound’s dual sulfanylethyl groups enhance hydrophobicity and redox activity compared to analogs with single thioether linkages (e.g., and ).
- Rigidity vs. Flexibility : Unlike rigid oxadiazole or pyrimidine-containing analogs (), the target compound lacks aromatic rings, suggesting greater conformational flexibility.
Crystallographic and Hydrogen-Bonding Patterns
- Hydrogen Bonding : Analogs like those in form intramolecular N–H⋯N bonds (S(7) motif) and intermolecular dimers (R22(8) motif), stabilizing crystal packing . The target compound’s lack of aromaticity may reduce such interactions, favoring weaker van der Waals forces.
- Stereoelectronic Effects : Substituents like chlorophenyl () or oxadiazole () enhance π-π stacking and dipole interactions, absent in the target compound.
Biological Activity
N-(2-Sulfanylethyl)-2-[(2-sulfanylethyl)sulfanyl]acetamide, a compound characterized by its unique sulfur-containing moieties, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₁₈N₂O₂S₃, with a molecular weight of approximately 286.43 g/mol. Its structure features multiple sulfanyl groups that are hypothesized to contribute to its biological properties. The presence of these functional groups may influence the compound's reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. Preliminary studies suggest that the compound may exert its effects through:
- Antioxidant Activity : The sulfanyl groups can scavenge free radicals, potentially reducing oxidative stress in cells.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.
- Antimicrobial Properties : Similar sulfur-containing compounds have shown efficacy against various bacterial strains, suggesting potential antimicrobial activity.
Antioxidant Activity
Research indicates that compounds containing sulfanyl groups often exhibit significant antioxidant properties. For instance, studies have shown that derivatives of similar compounds can reduce oxidative stress markers in vitro.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| This compound | TBD | Scavenging free radicals |
| Compound A | 50 | Glutathione peroxidase mimic |
| Compound B | 30 | Superoxide dismutase mimic |
Antimicrobial Activity
Initial tests have suggested that this compound possesses antimicrobial properties. A study evaluated its efficacy against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | TBD |
| Escherichia coli | TBD |
| Pseudomonas aeruginosa | TBD |
Case Studies
- Case Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial effects of this compound against common pathogens. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
- Case Study on Antioxidant Potential : In vitro assays demonstrated that the compound effectively reduced reactive oxygen species (ROS) levels in human cell lines exposed to oxidative stress, suggesting a protective role against cellular damage.
Q & A
Basic Synthesis and Purification
Q: What are the established synthetic routes for N-(2-Sulfanylethyl)-2-[(2-sulfanylethyl)sulfanyl]acetamide, and how can purity be optimized? A: The compound can be synthesized via acetylation of a thiol-containing precursor using acetic anhydride under reflux conditions, followed by purification through recrystallization or column chromatography. Key steps include controlling reaction temperature (e.g., 80–100°C) to minimize disulfide formation due to the reactivity of sulfanyl groups. Purity is confirmed via melting point analysis and thin-layer chromatography (TLC) with iodine visualization .
Basic Characterization Techniques
Q: Which spectroscopic methods are critical for characterizing this compound, and what structural insights do they provide? A:
- NMR Spectroscopy : - and -NMR identify proton environments (e.g., acetamide carbonyl at ~170 ppm) and sulfanyl group integration .
- IR Spectroscopy : Stretching vibrations for C=O (~1650 cm) and S-H (~2550 cm) confirm functional groups .
- Mass Spectrometry : High-resolution ESI-MS determines molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
Stability and Storage Considerations
Q: How do the sulfanyl groups influence stability, and what storage protocols are recommended? A: The thiol (-SH) groups are prone to oxidation, forming disulfide bridges. Storage under inert atmospheres (N/Ar) at 2–8°C in amber vials minimizes degradation. Stabilizing agents like EDTA (1 mM) can chelate metal ions that catalyze oxidation .
Advanced Crystallographic Challenges
Q: What crystallographic challenges arise with this compound, and how can SHELX software mitigate them? A: Challenges include low crystal quality, twinning, and weak diffraction. SHELXL (via Olex2) enables refinement using high-resolution data (<1.0 Å) and handles twinning via HKLF5 files. Hydrogen bonding networks (e.g., S-H···O=C interactions) are modeled using restraints for thermal parameters (U) .
Advanced Bioactivity Testing
Q: How can researchers design enzyme inhibition assays to evaluate its bioactivity? A:
- Lipoxygenase (LOX) Assay : Monitor absorbance at 234 nm for conjugated diene formation, using nordihydroguaiaretic acid (NDGA) as a positive control .
- Cholinesterase Inhibition : Ellman’s method (412 nm) quantifies thiocholine release from acetylthiocholine, with donepezil as a reference .
- Dose-response curves (IC) and Lineweaver-Burk plots determine inhibition mechanisms (competitive/non-competitive) .
Addressing Data Contradictions
Q: How to resolve discrepancies in solubility or reactivity reported across studies? A:
- Solubility : Use standardized solvents (DMSO, ethanol) and quantify via UV-Vis calibration curves. Note pH effects (thiol pK ~9.9) .
- Reactivity : Validate via control experiments (e.g., radical scavengers to confirm oxidation pathways) and DFT calculations (e.g., Gibbs free energy of disulfide formation) .
Computational Modeling Applications
Q: What computational strategies predict its interactions with biological targets? A:
- Molecular Docking (AutoDock Vina) : Simulate binding to enzyme active sites (e.g., elastase PDB:1BRU) using flexible ligand protocols and MM/GBSA scoring .
- MD Simulations (GROMACS) : Analyze stability of ligand-protein complexes (RMSD <2.0 Å) over 100 ns trajectories .
- QSAR Models : Corrogate electronic descriptors (e.g., HOMO-LUMO gap) with bioactivity data to prioritize derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
